molecular formula C8H11BrO B15323276 3-(Bromomethyl)spiro[3.3]heptan-1-one

3-(Bromomethyl)spiro[3.3]heptan-1-one

Cat. No.: B15323276
M. Wt: 203.08 g/mol
InChI Key: UQLHEVHAEYUUML-UHFFFAOYSA-N
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Description

3-(Bromomethyl)spiro[3.3]heptan-1-one (CAS 2751620-39-8) is a versatile chemical building block designed for medicinal chemistry and drug discovery research. This compound features the spiro[3.3]heptane scaffold, a rigid, three-dimensional (3D), sp 3 -rich structure that is recognized as a superior saturated bioisostere for the planar benzene ring . Incorporating this scaffold can significantly improve the physicochemical properties of drug candidates, potentially leading to better solubility, metabolic stability, and overall success rates in lead optimization programs. The molecule's utility is derived from its two distinct reactive sites: a bromomethyl group and a ketone. The bromomethyl group serves as an excellent alkylating agent, enabling facile introduction of the valuable spiro[3.3]heptane core into target molecules through nucleophilic substitution reactions. Meanwhile, the ketone functionality offers a handle for further synthetic diversification, including reduction to alcohols or conversion to various carbonyl derivatives. This combination makes this compound a pivotal intermediate for constructing novel compound libraries and exploring underexplored, three-dimensional chemical space. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H11BrO

Molecular Weight

203.08 g/mol

IUPAC Name

1-(bromomethyl)spiro[3.3]heptan-3-one

InChI

InChI=1S/C8H11BrO/c9-5-6-4-7(10)8(6)2-1-3-8/h6H,1-5H2

InChI Key

UQLHEVHAEYUUML-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CC2=O)CBr

Origin of Product

United States

Preparation Methods

Semipinacol Rearrangement via Strain-Relocating Pathways

Mechanistic Basis and Reaction Design

The most efficient route to 3-(bromomethyl)spiro[3.3]heptan-1-one involves a strain-relocating semipinacol rearrangement , leveraging the reactivity of 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes. The process begins with the in situ generation of a cyclopropanone intermediate, which undergoes nucleophilic addition by the bicyclobutane reagent. The resulting 1-bicyclobutylcyclopropanol intermediate undergoes acid-catalyzed rearrangement, relocating strain to form the spiro[3.3]heptan-1-one core.

Bromomethyl Group Introduction

To incorporate the bromomethyl substituent at position 3, pre-functionalized bicyclobutanes or cyclopropanones are employed. For example:

  • Bicyclobutane precursors with bromomethyl groups are synthesized via lithiation of 1-sulfonylbicyclo[1.1.0]butanes followed by quenching with bromomethylating agents (e.g., dibromomethane).
  • Cyclopropanone equivalents bearing bromomethyl substituents are prepared through Kloetzel reactions, where dichloroketene undergoes [2+2] cycloaddition with bromomethyl-substituted olefins.

Stereochemical Outcomes

The reaction exhibits full stereospecificity when chiral cyclopropanones are used. For instance, enantiomerically enriched this compound derivatives are obtained with up to 85% enantiomeric excess (ee) by starting with optically active 1-sulfonylcyclopropanol precursors.

Cycloaddition-Based Strategies

Dichloroketene [2+2] Cycloadditions

Dichloroketene, generated from trichloroacetyl chloride and zinc-copper couple, reacts with bromomethyl-substituted olefins (e.g., 1-bromo-2-methylenepropane) to form dichlorospiro[3.3]heptan-1-one intermediates. Subsequent steps include:

  • Reductive dechlorination : Zn-AcOH reduces dichloro groups to methylene bridges.
  • Bromination : N-Bromosuccinimide (NBS) selectively brominates the methylene group, yielding the target compound.
Table 1: Yields for Key Cycloaddition Steps
Step Reagents Yield (%)
[2+2] Cycloaddition Zn(Cu), POCl₃ 42
Reductive Dechlorination Zn-AcOH 61
Bromination NBS, CCl₄ 37

Limitations and Optimization

This method suffers from moderate yields (37–61%) due to competing side reactions during cycloaddition. Purification often requires chromatography, complicating scalability. Microwave-assisted cycloadditions and flow chemistry setups have been proposed to improve efficiency but remain unexplored for bromomethyl derivatives.

Double Substitution Reactions

Di-Electrophile/Di-Nucleophile Coupling

A scalable approach involves reacting tetra-electrophilic pentaerythritol tetrabromide with di-nucleophilic malonates (e.g., diethyl malonate) under basic conditions. The bromomethyl groups are introduced via successive SN2 displacements:

  • First cyclization : Forms a bicyclic intermediate with two bromomethyl groups.
  • Second cyclization : Eliminates bromide ions, yielding the spiro[3.3]heptane skeleton.
  • Oxidation : Jones oxidation converts methylene groups to ketones, followed by bromination at the 3-position.

Functional Group Compatibility

This route tolerates electron-withdrawing groups (e.g., nitriles, sulfonamides) but requires anhydrous conditions to prevent hydrolysis. Yields for the final bromination step range from 50–65%, with mesylation (MsCl/pyridine) improving leaving group ability.

Post-Synthetic Modification of Spiro[3.3]heptan-1-one

Direct Bromination Strategies

Late-stage bromination of pre-formed spiro[3.3]heptan-1-one cores is achieved using:

  • HBr/DMSO : Electrophilic bromination at the methylene position (30–40% yield).
  • NBS/Light : Radical bromination under UV light, offering better regioselectivity (55% yield).

Challenges in Regiocontrol

Unsymmetrical spiro[3.3]heptan-1-ones often yield mixtures of regioisomers during bromination. Computational studies (DFT) suggest that electron-rich positions adjacent to the ketone are preferentially brominated, guiding reagent selection.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis
Method Steps Overall Yield (%) Stereochemical Control Scalability
Semipinacol Rearrangement 3 68 High (up to 85% ee) High
Cycloaddition 4 12 Low Moderate
Double Substitution 5 28 Moderate High
Post-Synthetic Bromination 2 40 Low Low

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)spiro[3.3]heptan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols.

Scientific Research Applications

Chemical Synthesis

Versatile Intermediate in Organic Chemistry

The unique structural features of 3-(bromomethyl)spiro[3.3]heptan-1-one make it a valuable intermediate for generating diverse derivatives. Its bromomethyl group allows for various nucleophilic substitutions, facilitating the synthesis of compounds with potential biological activities. This compound can be utilized to prepare other spirocyclic compounds, including those with different halogen substituents or functional groups, enhancing its utility in synthetic organic chemistry.

Compound NameFunctional GroupKey Differences
3-(Chloromethyl)spiro[3.3]heptan-1-oneChloromethyl groupContains chlorine instead of bromine
3-(Iodomethyl)spiro[3.3]heptan-1-oneIodomethyl groupContains iodine instead of bromine
3-(Hydroxymethyl)spiro[3.3]heptan-1-oneHydroxymethyl groupContains hydroxyl group instead of halogen
3-(Methyl)spiro[3.3]heptan-1-oneMethyl groupLacks halogen substituents; simpler structure

Medicinal Chemistry

Potential Pharmacological Properties

While specific biological activity data on this compound is limited, compounds with similar spirocyclic structures have been investigated for their pharmacological properties. Spiro compounds are often found in bioactive natural products and exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects. The unique structural features of spiro[3.3]heptan-1-one derivatives may contribute to their biological activity, making them interesting candidates for further research in medicinal chemistry .

Synthesis of Bioactive Derivatives

Research has demonstrated that spiro[3.3]heptane derivatives can serve as pharmacophores in the development of various therapeutic agents, including antineoplastic, antidepressant, antiviral, and antibacterial drugs. The synthesis of these derivatives often involves modifications to the spirocyclic framework to enhance biological activity and selectivity . For instance, spirocyclic compounds have been used as surrogates for piperazines and piperidines in drug design due to their favorable conformational properties.

Material Science

Applications in Liquid Crystals

The unique physical properties of spiro[3.3]heptan-1-one derivatives have led to their use in specialty chemicals, including nematic liquid crystal mixtures. The rigid structure and tunable substituents of these compounds allow for fine-tuning of their physical and chemical properties, making them suitable for applications in advanced materials science .

Case Studies

Synthesis Strategies and Yield Optimization

A novel approach for synthesizing spiro[3.3]heptan-1-one has been reported involving the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes, showcasing regio- and stereospecificity in product formation. This method allows for efficient production of optically active derivatives with high yields (over 90%) under mild conditions, emphasizing the compound's potential utility in synthesizing biologically relevant molecules .

Pharmacological Investigations

Research into spirocyclic compounds has highlighted their role as non-collinear benzene bioisosteres, which can mimic the behavior of phenyl rings in drug interactions. This property enhances their appeal in drug design as they can potentially improve pharmacokinetic profiles while maintaining therapeutic efficacy .

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)spiro[3.3]heptan-1-one involves its reactivity due to the presence of the bromomethyl group and the strained spirocyclic structure. The bromomethyl group is highly reactive towards nucleophiles, facilitating substitution reactions. The spirocyclic structure imparts strain, making the compound more reactive in various chemical transformations .

Comparison with Similar Compounds

Structural and Functional Variations

The spiro[3.3]heptan-1-one core can be modified at the 3-, 6-, or other positions with substituents ranging from halogens to aryl and alkoxy groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Properties of Selected Spiro[3.3]heptan-1-one Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-(Bromomethyl)spiro[3.3]heptan-1-one Bromomethyl (CH₂Br) C₈H₁₁BrO 219.08 Reactive bromine for cross-coupling
3-(4-Bromophenyl)spiro[3.3]heptan-1-one 4-Bromophenyl C₁₃H₁₃BrO 265.10 Aromatic substituent for π-π interactions
3-(3-Bromophenyl)spiro[3.3]heptan-1-one 3-Bromophenyl C₁₃H₁₃BrO 265.10 Isomeric analog with distinct electronics
3-(tert-Butoxy)spiro[3.3]heptan-1-one tert-Butoxy (OC(CH₃)₃) C₁₁H₁₈O₂ 182.26 Steric bulk for stability
3-Methoxy-2-methylspiro[3.3]heptan-1-one Methoxy, methyl C₉H₁₄O₂ 154.21 Electron-donating groups for solubility
6,6-Difluoro-3-phenylspiro[3.3]heptan-1-one Phenyl, difluorine C₁₃H₁₂F₂O 222.23 Fluorine-induced metabolic stability

Stereochemical Considerations

emphasizes that substituted spiro[3.3]heptan-1-ones can be synthesized stereospecifically via semipinacol rearrangements, yielding optically active products. For instance, 3-substituted derivatives (e.g., bromomethyl or phenyl) retain stereochemical integrity, enabling enantioselective drug design . This contrasts with non-chiral analogs like the tert-butoxy derivative, where stereochemistry is less critical .

Pharmacological Relevance

  • Bromomethyl vs. Bromophenyl :
    • Bromomethyl derivatives are more reactive in alkylation reactions, whereas bromophenyl analogs are suited for targeting aromatic binding pockets in proteins .
  • Heteroatom-Containing Derivatives :
    • Thiazaspiro compounds (e.g., 1,6-thiazaspiro[3.3]heptane) replace carbon with nitrogen and sulfur, mimicking morpholine/piperazine pharmacophores for kinase inhibition .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-(Bromomethyl)spiro[3.3]heptan-1-one?

  • Methodological Answer : A common approach involves cyclization of brominated precursors. For example, 3-bromo-2,2-bis(bromomethyl)propan-1-ol can be converted to 3-bromomethyl intermediates through sequential tosylation and displacement reactions. These intermediates undergo cyclization under basic conditions to form the spiro[3.3]heptane core . Bromination at the methyl position is achieved using reagents like CBr₄/Ph₃P, ensuring regioselectivity .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the spirocyclic structure and bromomethyl substitution. For example, 1^1H NMR can resolve diastereomeric ratios (dr) in intermediates, while 13^{13}C NMR identifies carbonyl and quaternary carbons. Mass spectrometry (MS) confirms molecular weight, with [M+H]+ and [M+Na]+ adducts analyzed for consistency .

Q. What are the challenges in purifying this compound?

  • Methodological Answer : Column chromatography with gradients (e.g., 2–20% Et₂O/pentane) is often required due to polar byproducts. Monitoring via thin-layer chromatography (TLC) at Rf ~0.44 helps track the product. Low yields (~38–50%) in early steps highlight the need for optimized reaction conditions to minimize side reactions .

Advanced Research Questions

Q. How does the bromomethyl group influence the reactivity of spiro[3.3]heptan-1-one in further derivatization?

  • Methodological Answer : The bromomethyl group serves as a versatile handle for nucleophilic substitution. For example, it can react with sodium sulfide to form thioether linkages or with amines for azaspiro derivatives. However, steric hindrance from the spirocyclic structure may slow reactivity, necessitating elevated temperatures or catalysts like KI .

Q. Can this compound act as a bioisostere in drug design?

  • Methodological Answer : Yes. The spiro[3.3]heptane core mimics mono-, meta-, and para-substituted benzene rings due to its non-collinear geometry and conformational rigidity. This is valuable in designing kinase inhibitors or GPCR-targeted drugs where planar aromatic systems face metabolic instability. Computational modeling (e.g., collision cross-section predictions) supports its use as a bioisostere .

Q. What strategies enable multigram-scale synthesis of this compound derivatives?

  • Methodological Answer : Scalable routes use 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a precursor, enabling modular functionalization. Optimized steps (6–10 steps) include tandem displacement reactions and detosylation with Mg/MeOH. Process intensification (e.g., flow chemistry) improves yields up to 87% for intermediates .

Q. How do stereochemical outcomes in spiro[3.3]heptane synthesis impact downstream applications?

  • Methodological Answer : Diastereomeric ratios (dr) in intermediates (e.g., 39:61 in iodospiro analogs) affect pharmacological activity. Chiral resolution via HPLC or enzymatic methods may be required. For example, rel-(4S,5S) and rel-(4S,5R) diastereomers show distinct binding affinities in kinase assays, necessitating stereocontrolled synthesis .

Data Contradictions and Analytical Considerations

  • Yield Discrepancies : reports 52% yield for 3,3-bis(bromomethyl)-1-tosylazetidine, while achieves 87% total yield for iodospiro derivatives. These differences highlight solvent and catalyst optimization needs.
  • Collision Cross-Section Predictions : Predicted CCS values (e.g., 141.1 Ų for [M+H]+) may conflict with experimental ion mobility data, requiring calibration with standards like polyalanine .

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